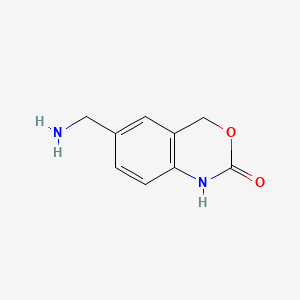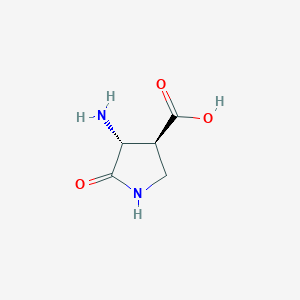
1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C13H21N3O and a molecular weight of 235.33 g/mol . This compound features a piperazine ring substituted with an ethyl group and a pyridine ring substituted with an ethan-1-ol group. It is primarily used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol typically involves the reaction of 4-ethylpiperazine with 3-bromo-1-(pyridin-3-yl)ethan-1-ol under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1-(6-(4-Propylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol: Similar structure but with a propyl group instead of an ethyl group.
1-(6-(4-Butylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the piperazine ring and the ethan-1-ol group on the pyridine ring provides distinct properties compared to its analogs .
Propiedades
Fórmula molecular |
C13H21N3O |
|---|---|
Peso molecular |
235.33 g/mol |
Nombre IUPAC |
1-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C13H21N3O/c1-3-15-6-8-16(9-7-15)13-5-4-12(10-14-13)11(2)17/h4-5,10-11,17H,3,6-9H2,1-2H3 |
Clave InChI |
GJGSFCWFDZUHSY-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=NC=C(C=C2)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid](/img/structure/B13648450.png)
![2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
![Methyl 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-3-carboxylate](/img/structure/B13648464.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)propanoic acid](/img/structure/B13648475.png)

![[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid](/img/structure/B13648492.png)


![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-22-(methylamino)-7,10-dioxo-2,11-dioxa-6,9,21-triazatetracyclo[15.6.2.1^{3,6.0^{20,24]hexacosa-1(23),17(25),18,20(24),21-pentaene-5-carboxamide](/img/structure/B13648506.png)



